1-Chlorodiamantane
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Overview
Description
1-Chlorodiamantane is a derivative of diamantane, a member of the diamondoid family. Diamondoids are cage hydrocarbons that resemble the diamond lattice structure. This compound is characterized by the substitution of one hydrogen atom with a chlorine atom, resulting in a compound with unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorodiamantane can be synthesized through the chlorination of diamantane. The process involves the use of aluminum chloride and acetyl chloride at low temperatures (0°C) to yield equal amounts of 1- and 4-chlorodiamantane . Another method involves the use of chlorosulfonic acid at -5°C, which predominantly yields the 1-chloro isomer .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorodiamantane undergoes various chemical reactions, including:
Substitution Reactions: Chlorine can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Oxidation Reactions: Oxidation with sulfuric acid yields compounds such as diamantanone and diamantane diols.
Reduction Reactions: Reduction reactions can convert this compound to diamantane or other derivatives.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and other nucleophiles.
Oxidation: Concentrated sulfuric acid at elevated temperatures (75°C).
Reduction: Hydrogenation catalysts and reducing agents.
Major Products:
Substitution: Various substituted diamondoids.
Oxidation: Diamantanone, 9-hydroxydiamantan-3-one, diamantane-4,9-diol.
Reduction: Diamantane and its derivatives
Scientific Research Applications
1-Chlorodiamantane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chlorodiamantane involves its interaction with various molecular targets and pathways. The chlorine atom’s presence enhances the compound’s reactivity, allowing it to participate in a range of chemical reactions. The exact pathways depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-Bromodiamantane: Similar in structure but with a bromine atom instead of chlorine.
Diamantane: The parent compound without any halogen substitution.
1-Chloroadamantane: Another diamondoid derivative with a similar structure but fewer carbon atoms.
Uniqueness: 1-Chlorodiamantane stands out due to its unique combination of stability and reactivity. The chlorine atom’s presence allows for versatile functionalization, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H19Cl |
---|---|
Molecular Weight |
222.75 g/mol |
IUPAC Name |
1-chloropentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C14H19Cl/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13H,1-6H2 |
InChI Key |
BUQLKGIRMPNVPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)CC3(C5C2)Cl |
Origin of Product |
United States |
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